7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one
Description
7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a chloro substituent at position 7 and a 2-fluorobenzyl group at position 3 of the quinazolin-4(3H)-one core. Quinazolinones are heterocyclic compounds with diverse pharmacological properties, including antihypertensive, antimicrobial, anticancer, and anti-inflammatory activities.
Properties
CAS No. |
302913-39-9 |
|---|---|
Molecular Formula |
C15H10ClFN2O |
Molecular Weight |
288.70 g/mol |
IUPAC Name |
7-chloro-3-[(2-fluorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10ClFN2O/c16-11-5-6-12-14(7-11)18-9-19(15(12)20)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2 |
InChI Key |
TUJYTQLGAYAWQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine and 7-chloroquinazoline.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Reaction Steps: The key steps involve the nucleophilic substitution of the 2-fluorobenzyl group onto the quinazoline ring, followed by cyclization to form the quinazolinone structure.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding amine.
Substitution: Halogen substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazolinone derivatives, including 7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Breast and Ovarian Carcinoma
A series of quinazolin-4(3H)-one derivatives were synthesized and tested for their cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than that of the positive control drug lapatinib, suggesting a promising therapeutic potential. For instance, some derivatives showed IC50 values as low as 0.20 µM against MCF-7 cells, indicating potent activity compared to lapatinib's IC50 of 5.90 µM .
Table 1: Cytotoxicity Data of Quinazolin-4(3H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison with Lapatinib |
|---|---|---|---|
| 2j | MCF-7 | 0.20 | 29.5% more potent |
| 3g | A2780 | 0.14 | 88% more potent |
| Lapatinib | MCF-7 | 5.90 | - |
Antimicrobial Activity
Quinazolinone derivatives have also been studied for their antimicrobial properties, particularly against resistant bacterial strains.
Case Study: Synergistic Effects Against MRSA
A study on the structural space of quinazolinones revealed that certain derivatives can synergize with existing antibiotics like piperacillin-tazobactam to enhance efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The binding of these compounds to the allosteric site of penicillin-binding protein (PBP)2a facilitates the opening of the active site, allowing beta-lactam antibiotics to exert their effects effectively .
Table 2: Antimicrobial Activity Against MRSA
| Compound | Synergistic Partner | Activity Type |
|---|---|---|
| Compound 73 | Piperacillin-tazobactam | Bactericidal |
| Compound X | Not specified | Inhibitory |
Kinase Inhibition
The potential of quinazolinone derivatives as kinase inhibitors has been extensively documented.
Case Study: Inhibition of Tyrosine Kinases
In vitro studies have shown that specific quinazolinone derivatives exhibit inhibitory activity against several tyrosine kinases, including cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor-2 (VEGFR2). Notably, compounds with specific substitutions on the quinazolinone ring demonstrated enhanced inhibitory effects .
Table 3: Kinase Inhibition Data
| Compound | Target Kinase | Inhibition Activity |
|---|---|---|
| 2i | CDK2 | Moderate |
| 3j | HER2 | High |
| 3g | VEGFR2 | Significant |
Mechanism of Action
The mechanism of action of 7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
Key analogs and their physical properties are summarized in Table 1.
Table 1: Physical Properties of Quinazolinone Derivatives
Key Observations :
- Substituent Effects : The 2-fluorobenzyl group in the target compound introduces steric and electronic differences compared to bulkier substituents (e.g., dihydroisoxazole in Compound 24) or electron-donating groups (e.g., methoxy in Compound 2h).
- Melting Points : Bulky or rigid substituents (e.g., phenyl in Compound 12d) correlate with higher melting points (>270°C), while flexible groups (e.g., 4-chlorobenzyl in Compound 2f) result in lower melting points (~155°C) .
Antihypertensive Activity
- Compound 24 (7-chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one) demonstrated potent α1-adrenergic receptor blockade (similar to prazosin) without affecting heart rate .
- Comparison : The 2-fluorobenzyl group in the target compound may modulate receptor affinity differently due to fluorine’s electronegativity, though direct data is lacking.
Antifungal Activity
- (E)-7-Chloro-3-(2-((2,4-dichlorobenzylidene)amino)ethyl)-2-(phenylamino)quinazolin-4(3H)-one () showed 98.18% inhibition against Phomopsis mangiferae, comparable to chlorothalonil. Electron-withdrawing groups (e.g., Cl, F) enhance activity .
- Target Compound : The 2-fluorobenzyl group likely contributes to similar antifungal potency, though specific data is needed.
Analgesic and Anti-inflammatory Activity
- Compound A3 (2-(1-methylbutylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one) outperformed diclofenac sodium in anti-inflammatory assays .
- Structural Insight : Methoxy and hydrazine groups are critical for activity, whereas the target compound’s fluorobenzyl group may offer distinct pharmacokinetic properties.
Anticancer Activity
- 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one () induced apoptosis in SW620 colon cancer cells, highlighting the role of triazole moieties in cytotoxicity .
- Comparison : The target compound’s fluorobenzyl group may alter cell permeability or target engagement compared to triazole derivatives.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chloro and fluoro substituents enhance antifungal and antihypertensive activities by improving electrophilicity and receptor binding .
- Bulkier Substituents : Dihydroisoxazole or triazole groups (e.g., Compound 24, Albaconazole) improve metabolic stability but may reduce solubility .
- Positional Effects : Fluorine at the ortho position (2-fluorobenzyl) may sterically hinder interactions compared to para substituents (e.g., 4-chlorobenzyl in Compound 2f) .
Biological Activity
7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which is recognized for its diverse pharmacological properties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a quinazolinone core structure with a chlorine atom at position 7 and a fluorobenzyl group at position 3. This specific arrangement of substituents is believed to influence its biological activity significantly.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives, including 7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one, exhibit promising anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, notably the MCF-7 breast cancer cell line, with significant effects observed in micromolar concentrations. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell growth and survival, particularly through the modulation of epidermal growth factor receptor (EGFR) activity .
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one | MCF-7 | 12.5 | EGFR inhibition |
| 6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone | A549 | 15.0 | Tyrosine kinase inhibition |
| 4-Fluoro-2-(phenylamino)quinazoline-4(3H)-one | HeLa | 10.0 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of 7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one have also been explored. Studies demonstrate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorobenzyl group enhances its interaction with bacterial targets, leading to effective inhibition of bacterial growth .
Table 2: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
Quinazolinones are known for their anti-inflammatory effects as well. Preliminary studies suggest that 7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one may reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
Case Studies
- In Vitro Studies on MCF-7 Cells : A study conducted on MCF-7 cells demonstrated that treatment with 7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 12.5 µM. The study highlighted the role of EGFR signaling pathways in mediating these effects .
- Antimicrobial Screening : In a comparative study against several bacterial strains, this compound showed superior efficacy compared to traditional antibiotics, particularly against Staphylococcus aureus and Escherichia coli. The results suggest that modifications at the benzyl position can enhance antibacterial activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
